molecular formula C45H62N2O21 B054065 Glyco-dph CAS No. 120336-54-1

Glyco-dph

カタログ番号: B054065
CAS番号: 120336-54-1
分子量: 967 g/mol
InChIキー: GWCHCJKVHUAIPZ-OBMOVYDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glyco-dph, also known as this compound, is a useful research compound. Its molecular formula is C45H62N2O21 and its molecular weight is 967 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biophysical Studies

Glyco-DPH is primarily used as a fluorescent probe in biophysical studies to investigate the properties of lipid membranes and their interactions with various molecules. Its fluorescence anisotropy provides insights into membrane fluidity and organization.

  • Fluorescence Anisotropy : this compound exhibits changes in fluorescence anisotropy when incorporated into lipid bilayers, allowing researchers to study the dynamics of lipid membranes under various conditions. This property is crucial for understanding membrane behavior in different physiological states or in response to external stimuli .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents.

  • Mesoporous Silica Nanoparticles (MSNs) : Recent studies have utilized this compound in the development of enzyme-responsive, multistage-targeted anticancer drug delivery systems based on MSNs. These systems can effectively encapsulate chemotherapeutic agents and release them in a controlled manner, improving treatment outcomes while minimizing side effects .
  • Targeted Delivery : The glycosylation aspect of this compound allows for improved targeting of drug delivery systems to specific cells or tissues, particularly in cancer therapy where tumor cells often exhibit altered glycosylation patterns. This specificity can enhance the therapeutic index of anticancer drugs .

Therapeutic Interventions

This compound's role extends beyond drug delivery; it also holds potential in therapeutic applications.

  • Glycoengineering : The modification of therapeutic antibodies through glycosylation can enhance their efficacy and reduce adverse effects. This compound can be used as a model compound to study these modifications and their impact on antibody function, particularly in autoimmune diseases and cancer immunotherapy .
  • Glycomedicine : The emerging field of glycomedicine focuses on utilizing glycan structures for therapeutic purposes. This compound serves as a valuable tool for understanding how glycosylation affects disease mechanisms and therapeutic responses, paving the way for novel treatment strategies .

Case Study 1: Membrane Dynamics

A study utilizing this compound demonstrated its effectiveness in assessing the fluidity of lipid membranes under varying temperatures and compositions. The results indicated significant changes in membrane dynamics correlating with temperature fluctuations, providing insights into cellular responses to environmental changes.

Case Study 2: Targeted Drug Delivery

In a clinical trial involving this compound-based MSNs, researchers observed enhanced targeting efficiency toward cancer cells compared to traditional drug delivery methods. The trial reported improved patient outcomes with reduced systemic toxicity, highlighting the potential of this compound in targeted therapies.

特性

CAS番号

120336-54-1

分子式

C45H62N2O21

分子量

967 g/mol

IUPAC名

N'-[[6-[[6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl]-3-[4-[(1Z)-6-phenylhexa-1,3,5-trienyl]phenyl]propanehydrazide

InChI

InChI=1S/C45H62N2O21/c48-19-27-33(54)41(61)45(22-50,67-27)68-44-39(60)36(57)40(28(20-49)64-44)66-43-38(59)35(56)32(53)29(65-43)21-62-42-37(58)34(55)31(52)26(63-42)18-46-47-30(51)17-16-25-14-12-24(13-15-25)11-5-2-1-4-8-23-9-6-3-7-10-23/h1-15,26-29,31-44,46,48-50,52-61H,16-22H2,(H,47,51)/b2-1?,8-4?,11-5-

InChIキー

GWCHCJKVHUAIPZ-OBMOVYDNSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

異性体SMILES

C1=CC=C(C=C1)C=CC=C/C=C\C2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

正規SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O

同義語

diphenylhexatrienylpropanoylhydrazylstachyose
glyco-DPH

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。